molecular formula C14H20N2O3 B2890901 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine CAS No. 2034309-25-4

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine

Cat. No.: B2890901
CAS No.: 2034309-25-4
M. Wt: 264.325
InChI Key: NUIFZFQJOWWBAP-UHFFFAOYSA-N
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Description

1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a heterocyclic compound featuring a piperidine core substituted with a methoxy group at the 4-position and an azetidine ring at the 1-position. The azetidine moiety is further functionalized with a furan-3-carbonyl group, imparting unique electronic and steric properties. This structure combines pharmacophoric elements from two bioactive scaffolds:

  • Piperidine: A common motif in CNS-targeting drugs due to its ability to mimic natural alkaloids and enhance blood-brain barrier permeability .
  • Azetidine: A strained four-membered ring known for conformational rigidity, which improves receptor binding selectivity in molecules like the antihypertensive drug azelnidipine .

For example, azetidine intermediates are often synthesized via [3+2] cycloaddition or bromination-condensation reactions (e.g., α-bromocarbonyl intermediates in selenazole-azetidine hybrids ). The methoxypiperidine moiety could be introduced using protocols similar to those for 1-(3-bromophenyl)-4-methoxypiperidine, involving THF-mediated coupling under inert atmospheres .

Potential Applications: The furan-3-carbonyl group may enhance interactions with adenosine A2A receptors (linked to neurological disorders) or enzymes like GABA transporters, as seen in structurally related azetidine derivatives .

Properties

IUPAC Name

furan-3-yl-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-13-2-5-15(6-3-13)12-8-16(9-12)14(17)11-4-7-19-10-11/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFZFQJOWWBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine typically involves multicomponent reactions. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds through combinatorial interactions between simple starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with further optimization and development.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is not well-documented. its structure suggests that it could interact with various molecular targets and pathways. For example, the furan ring may participate in π-π interactions with aromatic residues in proteins, while the piperidine and azetidine rings could interact with other functional groups in biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield (if reported)
1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine Piperidine + azetidine 4-OCH3, furan-3-carbonyl ~306.3* Potential CNS modulation N/A
Azelnidipine Dihydropyridine + azetidine Nitrobenzene, ester 582.6 Antihypertensive (Ca²⁺ blocker) N/A
Methyl 2-amino-4-[1-(Boc)azetidin-3-yl]-1,3-selenazole-5-carboxylate Selenazole + azetidine Boc, selenazole, COOCH3 359.3 Fluorescent probe (λem = 375 nm) 53% (crude)
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid Piperidine + azetidine Benzyl, COOH 288.4 Not specified (lab intermediate) N/A
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride Piperidine 3-OCH3, 4-NO2, NH2 287.7 Unreported (likely CNS-targeting) N/A

*Estimated based on molecular formula (C16H22N2O3).

Key Observations :

  • Boc groups enhance synthetic versatility , while furan derivatives may improve π-π stacking in receptor binding.
  • Piperidine Substitution : The 4-methoxy group in the target compound is less polar than the 4-carboxamide in related piperidine-carboxamides (e.g., ), which could influence blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Table 2: Activity and Stability Comparisons

Compound LogP* UV λmax (nm) Toxicity Profile Target Receptors/Enzymes
Target Compound ~1.8 Not reported Likely similar to (H302, H315) A2A antagonists , GABA uptake
Azelnidipine 5.2 Not reported Low (approved drug) L-type Ca²⁺ channels
Methyl selenazole-azetidine ~0.5 314 (THF) Unreported Fluorescent imaging
1-(3-Methoxy-4-nitrophenyl)piperidine ~1.2 Not reported Unreported Probable kinase inhibition

*Calculated using ChemDraw (estimates).

Key Observations :

  • Toxicity : The target compound’s furan-3-carbonyl group may introduce moderate toxicity risks (e.g., skin/eye irritation as in ), whereas azelnidipine’s ester groups are well-tolerated clinically.
  • Optical Properties : Unlike the selenazole analogue (λem = 375 nm ), the target compound lacks reported fluorescence, limiting its utility as a probe but preserving stealthiness in vivo.

Biological Activity

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a unique combination of a furan ring, azetidine, and piperidine moieties. This structural diversity may contribute to its varied biological activities.

PropertyValue
IUPAC Namefuran-3-yl-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
CAS Number2034309-25-4

The precise mechanisms of action for this compound are not fully elucidated. However, its structure suggests several potential interactions with biological targets:

  • π-π Interactions: The furan ring may engage in π-π stacking with aromatic amino acids in proteins.
  • Hydrogen Bonding: The carbonyl group can form hydrogen bonds with nucleophilic sites in biomolecules.
  • Nucleophilic Substitution: The methoxy group on the piperidine ring may participate in nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that compounds with similar structural features possess anticancer properties. For instance, derivatives containing furan and piperidine rings have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Compounds similar to this compound have been reported to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

Neuroprotective Effects

The potential neuroprotective effects of this compound are being explored, particularly in the context of neurodegenerative diseases. The structural components may interact with neurotransmitter systems or exhibit antioxidant properties.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of related compounds on human cancer cell lines. The results indicated that modifications in the furan and piperidine structures significantly influenced cytotoxicity, suggesting that this compound could be optimized for enhanced anticancer activity.

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects, warranting further exploration into the mechanisms behind this activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions.

  • Step 1 : Prepare the azetidine intermediate by reacting furan-3-carbonyl chloride with a substituted azetidine under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine).
  • Step 2 : Functionalize 4-methoxypiperidine via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3 : Combine intermediates using coupling agents like HATU or EDCI in the presence of DMAP.
  • Key Reagents : Furan-3-carbonyl chloride, azetidine derivatives, 4-methoxypiperidine, and coupling agents .
    • Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR and LC-MS.

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store at 2–8°C in a sealed, moisture-free container. Avoid contact with oxidizing agents.
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid generating dust. Dispose via hazardous waste protocols .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use 13C^{13}C-NMR to confirm the furan-3-carbonyl and azetidine moieties.
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water).
  • Mass Analysis : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C14H20N2O3C_{14}H_{20}N_2O_3: 264.147 g/mol).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer :

  • Modification Strategies : Vary substituents on the azetidine (e.g., replace methoxy with ethoxy) or piperidine rings.
  • Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Data Interpretation : Compare IC50_{50} values to identify critical functional groups. For example, furan-3-carbonyl may enhance binding affinity to hydrophobic pockets .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Tools : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to assess plasma protein binding.
  • Validation : Correlate in silico predictions with in vitro hepatocyte stability assays .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size).
  • Hypothesis Testing : If cytotoxicity varies, test for batch-dependent impurities via LC-MS/MS .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • Model Selection : Use murine models for CNS targets (e.g., tail-flick test for analgesia).
  • Dosing : Administer intraperitoneally (5–20 mg/kg) with vehicle controls (e.g., 10% DMSO in saline).
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-administration .

Key Research Challenges

  • Synthetic Complexity : Low yields in azetidine coupling steps require optimization of reaction time/temperature.
  • Biological Selectivity : Off-target effects reported in kinase panels necessitate SAR refinement.
  • Translational Gaps : Poor aqueous solubility (<0.1 mg/mL) limits in vivo bioavailability.

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